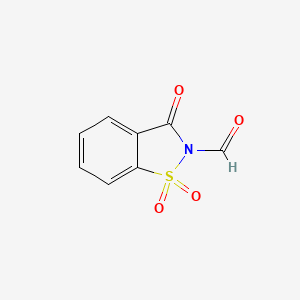

N-Formylsaccharin

Übersicht

Beschreibung

N-Formylsaccharin is a derivative of saccharin, a well-known artificial sweetener. It is primarily used as a formylating agent in organic synthesis. The compound is known for its ability to introduce formyl groups into various substrates, making it a valuable reagent in the field of organic chemistry .

Wissenschaftliche Forschungsanwendungen

N-Formylsaccharin has a wide range of applications in scientific research:

Chemistry: It is used as a formylating agent in the synthesis of various organic compounds.

Biology: this compound is used in the synthesis of biologically active molecules.

Medicine: The compound is used in the synthesis of pharmaceuticals.

Industry: this compound is used in the production of various industrial chemicals.

Wirkmechanismus

Target of Action

N-Formylsaccharin is primarily used as a formylating agent in the acylation of amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biological processes and are found in a wide range of compounds, including neurotransmitters, pharmaceuticals, and even in the building blocks of life - amino acids.

Mode of Action

This compound interacts with its target amines through a process known as acylation. This involves the transfer of an acyl group from the this compound to the amine, resulting in the formation of a formamide . This interaction is facilitated by a mechanochemical acylation procedure .

Biochemical Pathways

The acylation of amines by this compound affects various biochemical pathways. The introduction of a formyl group often confers biological or pharmacological properties, as they can create a more active drug or what could be termed as a pro-drug . This is because the attachment of a formyl group can alter the chemical properties of the amine, potentially enhancing its activity or enabling it to interact with new targets.

Pharmacokinetics

The use of this compound in a mechanochemical acylation procedure provides a valuable solvent-free alternative to existing processes . This suggests that the compound may have favorable bioavailability due to its ability to participate in reactions without the need for a solvent.

Result of Action

The result of this compound’s action is the formation of formamides . Formamides are a type of amide in which the acyl group is formyl. They are used as starting materials in various reactions, including the synthesis of isocyanides . The formation of formamides can be highly beneficial in multi-step procedures due to its rapid and user-friendly workup .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the mechanochemical acylation procedure is performed in a ball mill , suggesting that mechanical forces play a role in facilitating the reaction.

Biochemische Analyse

Biochemical Properties

N-Formylsaccharin is used in the acylation of amines, a synthetic route that has high versatility in organic chemistry and biochemical processes . It interacts with amines in a process called formylation . This interaction is crucial in the creation of formamides, compounds that often confer biological or pharmacological properties .

Cellular Effects

The cellular effects of this compound are primarily seen in its role as a formylating agent. By interacting with amines, it aids in the creation of formamides . These formamides can influence cell function by creating more active drugs or what could be termed as pro-drugs .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in the acylation of amines . This involves a binding interaction with amines, leading to the formation of formamides . This process can lead to changes in gene expression as these formamides often confer biological or pharmacological properties .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are seen in its role as a formylating agent. It provides a valuable solvent-free alternative to existing processes and is beneficial in multi-step procedures due to its rapid and user-friendly workup .

Metabolic Pathways

This compound is involved in the metabolic pathway of acylation of amines . This process involves the interaction of this compound with amines to form formamides .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Formylsaccharin can be synthesized through a mechanochemical acylation procedure. This involves milling aniline and this compound in a zirconium dioxide vessel equipped with a zirconium dioxide ball. The reaction is performed on a millimole scale and is known for its rapid and user-friendly workup .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the mechanochemical approach provides a solvent-free alternative that is beneficial for multi-step procedures. This method is advantageous due to its simplicity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: N-Formylsaccharin primarily undergoes formylation reactions. It is used to formylate primary and secondary amines, both aliphatic and aromatic. The reaction is chemoselective, favoring the amino group over the hydroxy group .

Common Reagents and Conditions: The formylation reactions using this compound are typically carried out in tetrahydrofuran (THF) at room temperature. The reactions are rapid and do not require purification, making them highly efficient .

Major Products: The major products of these reactions are N-formylated amines. These compounds are valuable intermediates in the synthesis of various pharmaceuticals and other organic compounds .

Vergleich Mit ähnlichen Verbindungen

N-Formylsaccharin is similar to other acyl-saccharin derivatives such as N-acetylsaccharin and N-propionylsaccharin. it is unique in its ability to introduce formyl groups, which are less commonly

Biologische Aktivität

N-Formylsaccharin, a derivative of saccharin, has garnered attention in recent years due to its potential biological activity and applications in organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound (CHNOS) is characterized by its formyl group attached to the nitrogen atom of saccharin. This modification enhances its reactivity as a formylating agent, making it suitable for various synthetic applications in medicinal chemistry.

Mechanochemical Synthesis

Recent studies have highlighted the use of mechanochemical methods for the synthesis of this compound. This approach is advantageous due to its solvent-free nature and efficiency in producing high yields of desired products. For instance, a study demonstrated that using ball milling techniques could yield up to 90% conversion rates when reacting this compound with anilines under optimized conditions .

1. Anticancer Potential

This compound has been investigated for its potential as an inhibitor of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. Research indicates that compounds derived from this compound exhibit inhibitory effects on Hh-dependent cell differentiation and proliferation. For example, one study identified a derivative with a half-maximal inhibitory concentration (IC50) of 0.93 μM against Hh signaling in osteoblast differentiation assays .

The mechanism through which this compound exerts its biological effects involves modulation of signaling pathways crucial for cell growth and differentiation. Inhibition of the Hh pathway can lead to decreased tumor growth and increased apoptosis in cancer cells. The compound's ability to act as a CO surrogate also suggests potential roles in cellular signaling and metabolic processes .

Case Study 1: Anticancer Activity

A study focused on the effects of this compound derivatives on medulloblastoma cells revealed that certain modifications to the saccharin structure enhanced its potency as an Hh inhibitor. The derivatives were tested for their ability to reduce cell viability and inhibit tumor growth in vitro, demonstrating significant anticancer properties .

Case Study 2: Mechanochemical Applications

In another investigation, researchers explored the application of this compound in mechanochemical acylation reactions. The results indicated that this compound could facilitate the formation of amides efficiently, suggesting its utility in synthesizing pharmaceutical intermediates with potential therapeutic effects, including anti-inflammatory drugs .

Data Tables

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| IC50 against Hh signaling | 0.93 μM |

| Yield from mechanochemical synthesis | Up to 90% conversion |

| Applications | Anticancer agents, analgesics |

Eigenschaften

IUPAC Name |

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPIFZSJKLLOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715600 | |

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50978-45-5 | |

| Record name | 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.